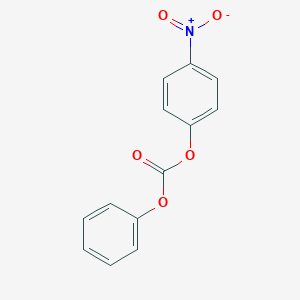

Carbonic acid phenyl(4-nitrophenyl) ester

説明

Carbonic acid phenyl(4-nitrophenyl) ester: is an organic compound that belongs to the class of esters. It is characterized by the presence of a carbonic acid moiety esterified with a p-nitrophenyl group and a phenyl group. This compound is often used in organic synthesis and biochemical research due to its reactivity and ability to form stable intermediates.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, p-nitrophenyl phenyl ester typically involves the reaction of p-nitrophenol with phenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Carbonic acid phenyl(4-nitrophenyl) ester undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol or phenol, forming a new ester.

Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Transesterification: Catalyzed by acids or bases, often using alkali metal catalysts.

Nucleophilic Substitution: Requires strong nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

Hydrolysis: p-Nitrophenol and phenyl carbonate.

Transesterification: New esters depending on the alcohol or phenol used.

Nucleophilic Substitution: Substituted phenyl esters.

科学的研究の応用

Bioconjugation

Carbonic acid phenyl(4-nitrophenyl) ester is widely used for modifying proteins and peptides. It forms stable carbamate linkages that are crucial for creating bioconjugates. This property is beneficial for developing targeted therapeutics and diagnostic agents.

Drug Delivery

In drug delivery systems, this compound is employed in synthesizing prodrugs and drug conjugates. By enhancing solubility and bioavailability, it facilitates the effective delivery of therapeutic agents to target sites within the body. The ability to create activated esters allows for controlled release mechanisms in drug formulations .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing functionalized polymers and copolymers. Its reactivity enables the incorporation of various functional groups into polymer chains, enhancing their properties for specific applications such as coatings and adhesives.

Analytical Chemistry

This compound acts as a reagent in various analytical techniques aimed at detecting and quantifying nucleophiles. Its ability to react with amines and alcohols makes it useful in developing assays for biochemical analysis .

Case Studies

- Bioconjugation Example : A study demonstrated successful conjugation of p-nitrophenyl carbonate with proteins to create stable bioconjugates that exhibited improved therapeutic efficacy in targeted drug delivery systems.

- Drug Delivery Development : Research showed that prodrugs synthesized using this compound significantly enhanced solubility and bioavailability compared to their parent drugs, illustrating its potential in pharmaceutical formulations.

- Polymer Functionalization : A project utilized this compound to synthesize a new class of biodegradable polymers that demonstrated enhanced mechanical properties suitable for medical applications.

作用機序

The mechanism of action of carbonic acid, p-nitrophenyl phenyl ester involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to release the p-nitrophenyl group and form the corresponding product. The reaction can be catalyzed by acids, bases, or enzymes, depending on the specific conditions .

類似化合物との比較

- Carbonic acid, bis(p-nitrophenyl) ester

- Carbonic acid, phenyl ester

- Carbonic acid, p-nitrophenyl ester

Comparison: Carbonic acid phenyl(4-nitrophenyl) ester is unique due to the presence of both p-nitrophenyl and phenyl groups, which impart distinct reactivity and stability compared to other similar compounds. For instance, carbonic acid, bis(p-nitrophenyl) ester has two p-nitrophenyl groups, making it more reactive in nucleophilic substitution reactions . On the other hand, carbonic acid, phenyl ester lacks the p-nitrophenyl group, resulting in different reactivity and applications .

生物活性

Carbonic acid phenyl(4-nitrophenyl) ester, also known as p-nitrophenyl carbonate, is an organic compound characterized by its reactivity and versatility in various biochemical applications. Its structure includes a nitro group attached to a phenyl ring, which significantly enhances its reactivity compared to other carbonates. This compound is primarily utilized in scientific research, particularly in bioconjugation and drug delivery systems.

The synthesis of this compound typically involves the reaction of p-nitrophenol with phosgene or safer derivatives like triphosgene in the presence of a base such as pyridine. The general reaction can be summarized as follows:

This compound can undergo various chemical reactions including nucleophilic substitutions, hydrolysis, and reductions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that readily react with nucleophiles. The nitro group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonate carbon. This facilitates the formation of tetrahedral intermediates during reactions with nucleophiles such as amines and alcohols.

Applications in Biochemistry

- Bioconjugation : The compound is used to modify proteins and peptides through stable carbamate linkages, which are crucial for developing targeted therapies and diagnostics.

- Drug Delivery : It serves as a precursor in synthesizing prodrugs that enhance solubility and bioavailability, improving therapeutic efficacy.

- Polymer Chemistry : this compound is employed in creating functionalized polymers that have applications in drug delivery systems and biomaterials.

Research Findings

Recent studies have explored the enzymatic hydrolysis of p-nitrophenyl esters by carbonic anhydrases (CAs), which exhibit weak esterase activity towards activated esters like p-nitrophenyl acetate. This activity is sensitive to the chemical nature of both acyl and phenolic fragments within the ester substrate.

Case Studies

- A study demonstrated that human carbonic anhydrase II (hCA II) exhibits significant esterase activity towards p-nitrophenyl acetate, with a catalytic efficiency () significantly higher than for other substrates. This indicates the potential of using such compounds in enzyme-catalyzed reactions for synthetic applications .

- Another investigation highlighted the role of p-nitrophenyl carbonate in bioconjugation processes, where it was successfully used to modify various biomolecules, enhancing their stability and functionality .

Comparative Analysis

The following table summarizes the biological activity and reactivity of this compound compared to other similar compounds:

| Compound | Reactivity | Biological Application |

|---|---|---|

| This compound | High | Bioconjugation, Drug Delivery |

| Phenyl Carbonate | Moderate | Limited applications |

| Methyl Carbonate | Low | Basic organic synthesis |

特性

IUPAC Name |

(4-nitrophenyl) phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICMBPLBSCZBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269135 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17175-11-0 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the replacement of the oxygen atom in the carbonyl group of Carbonic acid, p-nitrophenyl phenyl ester with a sulfur atom affect its reactivity with amines?

A1: Replacing the oxygen atom in the carbonyl group with sulfur, forming 4-nitrophenyl phenyl thionocarbonate, leads to intriguing changes in reactivity. While generally less reactive towards strong bases, the thiono compound demonstrates higher reactivity with weakly basic amines like CF3CH2NH2. [] This difference arises from the nature of the C=S bond, which is more polarizable than the C=O bond. While this substitution decreases the rate of the initial nucleophilic attack (k1), it enhances the stability of the formed intermediate, increasing the k2/k-1 ratio. [] This highlights how subtle changes in the electrophilic center can fine-tune the reactivity of these compounds.

Q2: What insights have kinetic studies revealed about the mechanism of aminolysis for Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A2: Kinetic studies employing a range of primary and secondary amines have illuminated the stepwise mechanism of aminolysis for both Carbonic acid, p-nitrophenyl phenyl ester and 4-nitrophenyl phenyl thionocarbonate. [, ] Curved Brønsted-type plots, observed for both compounds, suggest a change in the rate-determining step during the reaction. [, ] Interestingly, the reactions of the thiono compound with some amines displayed upward curving plots of kobs versus amine concentration, pointing to the formation of two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. [] These findings underscore the complexity of the aminolysis mechanism and how it is influenced by both the nucleophile and the electrophilic center.

Q3: Does the type of amine (primary vs. secondary) influence the reactivity of Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A3: Yes, the nature of the amine significantly impacts the reaction rates and pathways for both compounds. Studies have shown that secondary amines exhibit higher reactivity towards both Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue compared to primary amines with similar basicity. [] This difference is attributed to variations in the microscopic rate constants. For instance, secondary amines show a larger k1 value, indicating a faster initial nucleophilic attack, compared to isobasic primary amines for reactions with Carbonic acid, p-nitrophenyl phenyl ester. [] Conversely, in reactions with the thiono analogue, secondary amines exhibit larger k1 values but smaller k2/k-1 ratios compared to primary amines. [] This highlights the intricate interplay between steric and electronic effects governing the reactivity of these compounds with different amine nucleophiles.

Q4: How do alkali metal ions influence the ethanolysis reaction of O-aryl thionocarbonates?

A4: The presence of alkali metal ions can either catalyze or inhibit the ethanolysis of O-aryl thionocarbonates, and this effect differs significantly from their influence on the analogous C=O carbonates. [] For example, in the ethanolysis of O-4-nitrophenyl O-phenyl thionocarbonate, potassium ethoxide (EtOK) in the presence of 18-crown-6-ether (which complexes the potassium ion) exhibits a catalytic effect, while lithium ethoxide (EtOLi) shows inhibition. [] This contrasting behavior highlights the crucial role of the electrophilic center in dictating the interaction with metal ions and ultimately impacting the reaction rate. This knowledge can be crucial for optimizing reaction conditions and achieving desired outcomes in synthetic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。